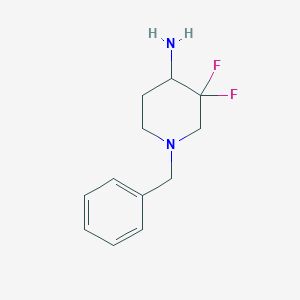
3-(4-bromophenyl)-N,N-dimethylpropanamide
概要
説明
3-(4-bromophenyl)-N,N-dimethylpropanamide, also known as 4-bromo-N,N-dimethylbenzamide or 4-bromo-N,N-dimethylbenzamide, is a bromine-containing amide derivative of benzamide. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
1. Synthesis of Novel Compounds
3-(4-Bromophenyl)-N,N-dimethylpropanamide plays a role in the synthesis of novel compounds. For instance, it has been utilized in the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole, showcasing its importance in the development of new ligands with potential σ2 P,O hybrid or chelate properties (Aluri et al., 2014).
2. Role in Pharmaceutical Research
This chemical is significant in pharmaceutical research, particularly in the synthesis of biphenyl ester derivatives, which have been studied for their tyrosinase inhibitory properties. This is crucial for the treatment of various diseases and the development of new pharmaceuticals (Kwong et al., 2017).
3. Application in Fine Chemical Industry
The compound is a raw material in the fine chemical industry, utilized in diverse fields like petroleum recovery, fiber modification, and more. Its role in catalytic pyrolysis for preparing N,N-Dimethylacrylamide demonstrates its versatility in chemical processes (Guangwen, 2009).
4. Involvement in Crystal Structure Analysis
The substance is used in creating compounds whose crystal structures have been analyzed, contributing valuable insights into molecular structures and their potential applications in material science (Ming-zhi et al., 2005).
5. Contribution to Photodynamic Therapy
3-(4-Bromophenyl)-N,N-dimethylpropanamide derivatives have been studied for their roles in photodynamic therapy, particularly in cancer treatment. Its derivatives have been shown to exhibit significant photophysical and photochemical properties (Pişkin et al., 2020).
6. Role in Antifungal Research
This compound has been part of research into developing new antifungal agents. Derivatives of 3-(4-Bromophenyl)-N,N-dimethylpropanamide have shown effectiveness against yeast and mold strains, highlighting its potential in addressing fungal infections (Buchta et al., 2004).
特性
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
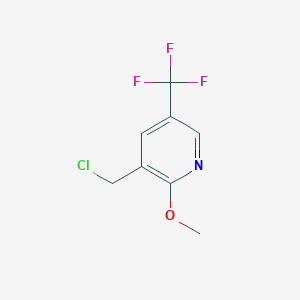
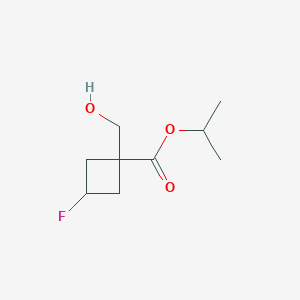
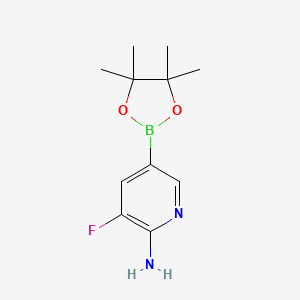
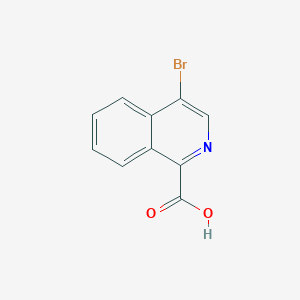
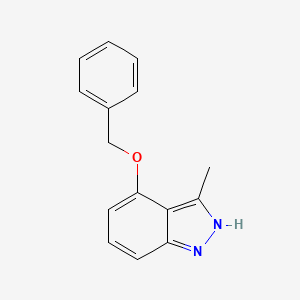
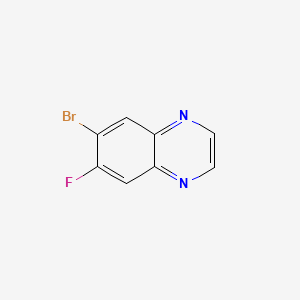
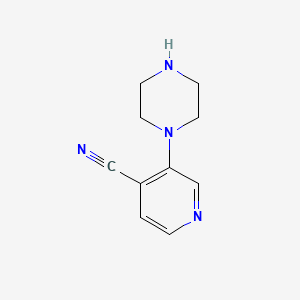
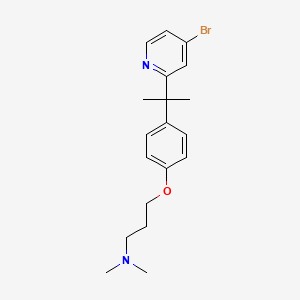
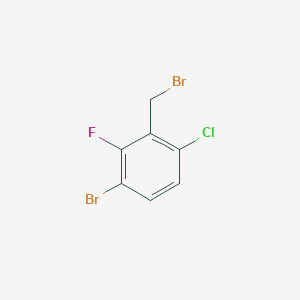

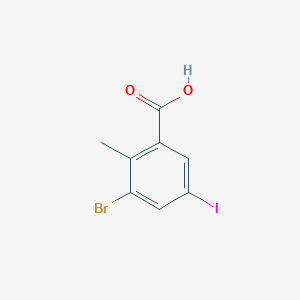
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
